9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-1-carboxylic acid
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Overview
Description
9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-1-carboxylic acid is a complex organic compound that belongs to the class of thioxanthenes Thioxanthenes are known for their tricyclic structure, which includes a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-1-carboxylic acid typically involves the oxidation of thioxanthene derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete oxidation of the thioxanthene ring to form the trioxo derivative.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from commercially available thioxanthene. The process includes:
Oxidation: Using oxidizing agents to convert thioxanthene to its trioxo form.
Carboxylation: Introducing a carboxylic acid group through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the trioxo groups back to hydroxyl or keto groups.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitro compounds, sulfonic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized thioxanthene derivatives, while reduction can produce hydroxylated or ketone-containing compounds.
Scientific Research Applications
9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-tumor and anti-viral activities.
Material Science: Used in the development of novel materials with unique electronic properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a bioorthogonal reagent.
Mechanism of Action
The mechanism of action of 9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-1-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or proteins involved in disease pathways. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain .
Comparison with Similar Compounds
Similar Compounds
Thioxanthen-9-one-10,10-dioxide: Another thioxanthene derivative with similar structural features.
9,10-Dioxo-9,10-dihydrophenanthrene-3-carboxylic acid: A related compound used in bioorthogonal chemistry.
Uniqueness
9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-1-carboxylic acid is unique due to its specific trioxo and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic and medicinal chemistry.
Properties
CAS No. |
51762-70-0 |
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Molecular Formula |
C14H8O5S |
Molecular Weight |
288.28 g/mol |
IUPAC Name |
9,10,10-trioxothioxanthene-1-carboxylic acid |
InChI |
InChI=1S/C14H8O5S/c15-13-8-4-1-2-6-10(8)20(18,19)11-7-3-5-9(12(11)13)14(16)17/h1-7H,(H,16,17) |
InChI Key |
AZKLTHCOALUMOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC=C3S2(=O)=O)C(=O)O |
Origin of Product |
United States |
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